molecular formula C11H19NO B14620537 2-[(Diethylamino)methylidene]cyclohexan-1-one CAS No. 59951-54-1

2-[(Diethylamino)methylidene]cyclohexan-1-one

Cat. No.: B14620537
CAS No.: 59951-54-1
M. Wt: 181.27 g/mol
InChI Key: CALNMOABJGNYKA-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C11H19NO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a diethylaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are generally used.

    Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of halogenated or alkylated cyclohexanone derivatives.

Scientific Research Applications

2-[(Diethylamino)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylidene]cyclohexan-1-one: Similar structure but with dimethylamino group instead of diethylamino.

    Cyclohexanone: The parent compound without the diethylamino group.

    2-[(Pyrrolidin-1-yl)methylidene]cyclohexan-1-one: Contains a pyrrolidine ring instead of the diethylamino group.

Uniqueness

2-[(Diethylamino)methylidene]cyclohexan-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59951-54-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(diethylaminomethylidene)cyclohexan-1-one

InChI

InChI=1S/C11H19NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h9H,3-8H2,1-2H3

InChI Key

CALNMOABJGNYKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C1CCCCC1=O

Origin of Product

United States

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